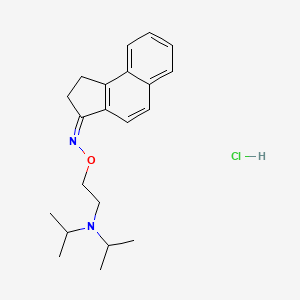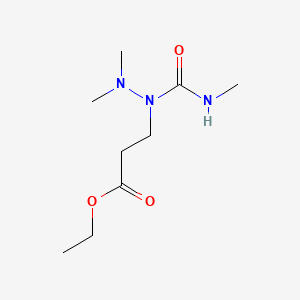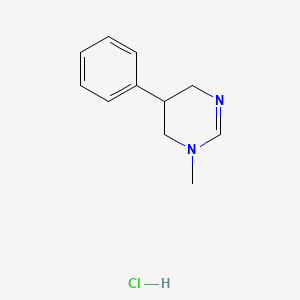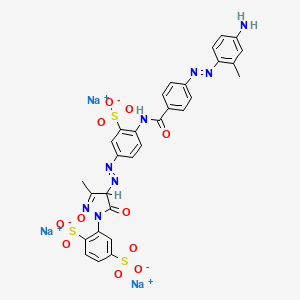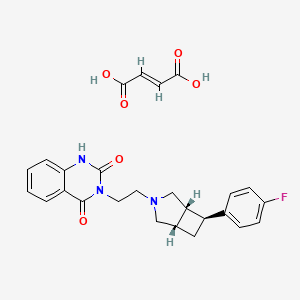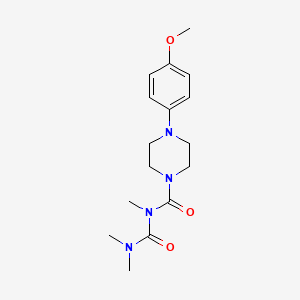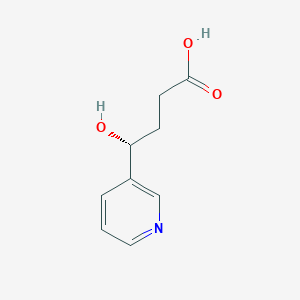
GA8N963Szu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- (GA8N963Szu) is a chemical substance with the molecular formula C9H11NO3 . It is characterized by its pyridine ring structure and a hydroxybutyric acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and butyric acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of pyridine and butyric acid, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which 4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- exerts its effects involves interactions with specific molecular targets and pathways. It may act on enzymes or receptors, influencing biochemical processes within cells. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-pyridyl)-4-hydroxybutyric acid, (4S)-
- 4-(2-pyridyl)-4-hydroxybutyric acid
- 4-(4-pyridyl)-4-hydroxybutyric acid
Uniqueness
4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- is unique due to its specific stereochemistry and the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
220964-74-9 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
(4R)-4-hydroxy-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4H2,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
STZOZPPVGWNSMC-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)[C@@H](CCC(=O)O)O |
Kanonische SMILES |
C1=CC(=CN=C1)C(CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


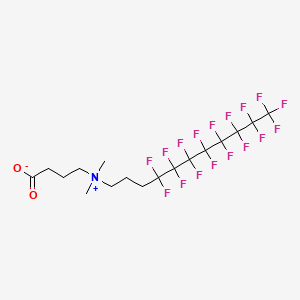
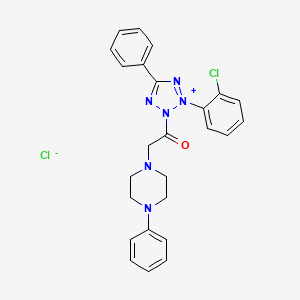

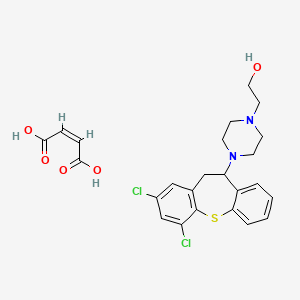
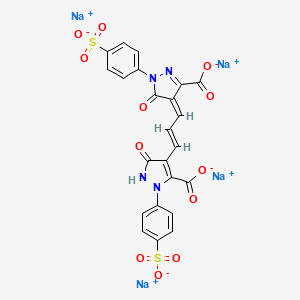

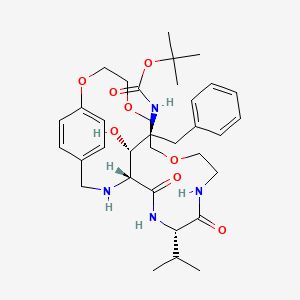
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
